4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C24H20BrN3O5 and a molecular weight of 510.348 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, a methoxyaniline group, and a carbohydrazonoyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxybenzene under specific conditions to form 4-methoxyaniline.
Bromination: The intermediate is then brominated using bromine or a bromine-containing reagent to introduce the bromine atom at the desired position.
Carbohydrazonoyl Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with the nucleophile replacing the bromine atom.
Scientific Research Applications
4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-BR-2-(2-((2-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769149-66-8 |
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Molecular Formula |
C24H20BrN3O5 |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C24H20BrN3O5/c1-15-5-3-4-6-20(15)24(31)33-21-12-7-17(25)13-16(21)14-26-28-23(30)22(29)27-18-8-10-19(32-2)11-9-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
DHSAWCHGSKNXLQ-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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